molecular formula C19H20N4O2 B2721303 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide CAS No. 2034444-67-0

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide

Cat. No. B2721303
CAS RN: 2034444-67-0
M. Wt: 336.395
InChI Key: FPUBUCOAHYLSKF-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Mechanism Of Action

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide targets the adenosine A2A receptor, which is highly expressed on immune cells in the tumor microenvironment. Adenosine is a molecule that is produced by tumor cells and immune cells in response to hypoxia and inflammation. Adenosine promotes immune suppression by binding to the A2A receptor on immune cells, leading to the inhibition of T cell function and the promotion of regulatory T cell activity. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide blocks the binding of adenosine to the A2A receptor, leading to the activation of T cells and the inhibition of regulatory T cell activity.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has been shown to increase the production of proinflammatory cytokines, such as IFN-gamma and TNF-alpha, in the tumor microenvironment. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has also been shown to increase the infiltration of T cells into the tumor microenvironment and to decrease the number of regulatory T cells. In addition, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has been shown to enhance the efficacy of immune checkpoint inhibitors by promoting T cell activation and inhibiting regulatory T cell activity.

Advantages And Limitations For Lab Experiments

One advantage of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. One limitation of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide is its potential for toxicity, particularly in the liver and kidneys. In addition, the optimal dosing regimen for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has not been fully established.

Future Directions

There are several potential future directions for research on N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide. One direction is to investigate the potential of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide in combination with other therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide in other types of cancer, such as breast cancer and pancreatic cancer. Additionally, further research is needed to establish the optimal dosing regimen for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide and to investigate potential biomarkers for patient selection. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide in humans.

Synthesis Methods

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide involves the reaction of 4-(pyrimidin-2-yloxy)cyclohexylamine with 5-bromo-1H-indole-2-carboxylic acid followed by coupling with 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune diseases. In preclinical studies, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has demonstrated antitumor activity in various types of cancer, including melanoma, lung cancer, and colorectal cancer. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide has also been shown to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, in preclinical models of cancer.

properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(14-2-7-17-13(12-14)8-11-20-17)23-15-3-5-16(6-4-15)25-19-21-9-1-10-22-19/h1-2,7-12,15-16,20H,3-6H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBUCOAHYLSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.